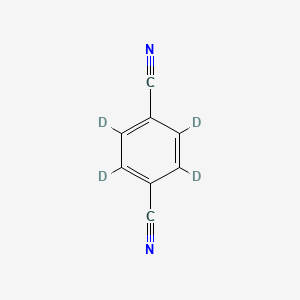![molecular formula C18H22ClN3O2 B2529643 2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide CAS No. 1311738-36-9](/img/structure/B2529643.png)
2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, CCMI, and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of CCMI involves the selective inhibition of the T-type calcium channel. This channel is involved in the regulation of neuronal excitability, and its dysfunction has been implicated in a variety of neurological disorders. By blocking this channel, CCMI can reduce neuronal excitability and potentially alleviate symptoms associated with these disorders.
Biochemical and Physiological Effects:
CCMI has been found to exhibit a range of biochemical and physiological effects. In addition to its selective inhibition of the T-type calcium channel, CCMI has also been shown to have an effect on other ion channels, such as the L-type calcium channel and the sodium channel. These effects can have a range of physiological consequences, including the regulation of blood pressure and the modulation of pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCMI has several advantages for use in lab experiments. It is a highly selective inhibitor of the T-type calcium channel, which makes it a valuable tool for investigating the role of this channel in various physiological processes. Additionally, CCMI has been shown to be relatively stable and easy to handle, which makes it a convenient compound for use in experiments. However, there are also limitations to the use of CCMI in lab experiments. For example, it can be difficult to control the concentration of CCMI in experiments, and it may not be effective in all experimental systems.
Direcciones Futuras
There are many potential future directions for research on CCMI. One area of interest is the development of more selective and potent inhibitors of the T-type calcium channel. This could lead to the development of new treatments for neurological disorders that are associated with dysfunction of this channel. Additionally, CCMI could be used in combination with other compounds to investigate the role of multiple ion channels in physiological processes. Finally, further research could be conducted to investigate the potential applications of CCMI in other areas of scientific research, such as cancer biology or cardiovascular disease.
Métodos De Síntesis
The synthesis of 2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide involves a multi-step process that has been described in detail in scientific literature. The first step involves the reaction of 2-chlorophenylamine with morpholine to form 2-(2-chlorophenyl)morpholine. This compound is then reacted with 1-cyanocyclopentanecarboxylic acid to form the final product, CCMI. The synthesis of CCMI has been optimized over the years to improve yield and purity, and it is now possible to produce this compound in large quantities.
Aplicaciones Científicas De Investigación
CCMI has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of CCMI as a tool to study the role of certain ion channels in the brain. CCMI has been shown to selectively block the T-type calcium channel, which is involved in a variety of physiological processes, including the regulation of neuronal excitability. By blocking this channel, CCMI can be used to investigate the role of T-type calcium channels in various neurological disorders, such as epilepsy and neuropathic pain.
Propiedades
IUPAC Name |
2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c19-15-6-2-1-5-14(15)16-11-22(9-10-24-16)12-17(23)21-18(13-20)7-3-4-8-18/h1-2,5-6,16H,3-4,7-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKOYMURTLMOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCOC(C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-2-(benzylamino)-3-((benzylimino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2529563.png)

![ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/no-structure.png)


![2-[(2,4-Difluorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2529573.png)






![1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2529583.png)